2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.: 1115896-53-1
Cat. No.: VC6567128
Molecular Formula: C23H20N4O2S2
Molecular Weight: 448.56
* For research use only. Not for human or veterinary use.
![2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide - 1115896-53-1](/images/structure/VC6567128.png)
CAS No. | 1115896-53-1 |
---|---|
Molecular Formula | C23H20N4O2S2 |
Molecular Weight | 448.56 |
IUPAC Name | N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C23H20N4O2S2/c1-14-7-6-10-17(11-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) |
Standard InChI Key | XLRPOYWMRUFTTI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
The IUPAC name of the compound, N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, reflects its intricate architecture. Its molecular formula, C₂₃H₂₀N₄O₂S₂, corresponds to a molecular weight of 448.56 g/mol. Key structural components include:
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A 3-methylphenyl acetamide group at the N-terminus.
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A sulfanyl bridge linking the acetamide to a pyrimidin-2-yl ring.
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A 4-methyl-2-phenyl-1,3-thiazol-5-yl substituent at the pyrimidine’s 4-position.
Table 1: Molecular Identity of 2-{[4-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide
Property | Value | Source |
---|---|---|
CAS No. | 1115896-53-1 | |
Molecular Formula | C₂₃H₂₀N₄O₂S₂ | |
Molecular Weight | 448.56 g/mol | |
IUPAC Name | N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Stereochemical and Electronic Properties
The compound is achiral, as confirmed by its absence of stereogenic centers in the SMILES notation. Computational analyses predict a polar surface area (PSA) of 67.99 Ų and logP/logD values of 5.51 and 5.19, respectively, indicating moderate lipophilicity . These properties suggest favorable membrane permeability but potential challenges in aqueous solubility (logSw = -5.90) .
Synthesis and Reaction Pathways
Table 2: Key Synthetic Intermediates and Reagents
Step | Intermediate/Reagent | Role |
---|---|---|
1 | 4-Methyl-2-phenylthiazole-5-carbaldehyde | Thiazole precursor |
2 | Ethyl acetoacetate | Pyrimidinone cyclization agent |
3 | N-(3-Methylphenyl)-2-chloroacetamide | Sulfanyl bridge incorporation |
Optimization Challenges
The synthesis is complicated by:
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Regioselectivity issues during thiazole-pyrimidine fusion.
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Oxidation sensitivity of the dihydropyrimidinone ring, necessitating inert atmosphere conditions.
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Purification hurdles due to the compound’s high logP, often requiring reverse-phase chromatography .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
Experimental solubility data remain limited, but calculated logSw (-5.90) predicts poor aqueous solubility, aligning with its lipophilic profile . The logD₇.₄ of 5.19 suggests strong partitioning into lipid membranes, a trait shared with structurally related anticancer agents .
Table 3: Calculated Physicochemical Parameters
Parameter | Value | Method/Software | Source |
---|---|---|---|
logP | 5.51 | Atom-based | |
logD₇.₄ | 5.19 | Consensus | |
Polar Surface Area | 67.99 Ų | Ertl’s method | |
Hydrogen Bond Donors | 2 | SMILES analysis |
Metabolic Stability
Though in vivo data are unavailable, the presence of:
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Esterase-sensitive acetamide groups
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Oxidizable sulfur atoms
suggests potential hepatic metabolism via hydrolysis and sulfoxidation pathways .
Compound | IC₅₀ (EGFR) | IC₅₀ (COX-2) | logP | Source |
---|---|---|---|---|
Target Compound | Pending | Pending | 5.51 | |
L966-0023 (Analog) | 0.48 μM | 1.2 μM | 5.51 | |
F143-0122 (Heterocyclic) | 2.1 μM | 3.8 μM | 4.06 |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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3-Methylphenyl vs. Chlorophenyl: Replacement of chloro-substituents (as in L966-0023 ) with methyl groups enhances metabolic stability but reduces electrophilic reactivity.
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Sulfanyl vs. Sulfonyl Bridges: The sulfanyl linker in the target compound improves membrane permeability compared to sulfone-containing analogs (e.g., F143-0122 ) but may increase oxidative degradation risks .
Computational ADME Predictions
Volsurf+ modeling of the target compound indicates:
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